GDP366

Overview

Description

GDP366, a dual inhibitor of survivin and Op18, induces cell growth inhibition, cellular senescence and mitotic catastrophe in human cancer cells.

Biological Activity

GDP366 is a novel small molecule that has garnered attention for its dual inhibitory effects on survivin and Op18 (stathmin), both of which are critical proteins involved in cancer cell survival and proliferation. This article compiles findings from various studies to elucidate the biological activity of this compound, including its mechanisms of action, effects on cellular processes, and potential therapeutic applications.

Inhibition of Survivin and Op18:

this compound selectively inhibits the expression of survivin and Op18, leading to reduced mRNA and protein levels of these oncoproteins. This inhibition is significant as survivin is known to play a pivotal role in preventing apoptosis and regulating cell division, while Op18 is involved in microtubule dynamics crucial for mitosis .

Impact on Cell Cycle and Apoptosis:

Research indicates that this compound does not induce rapid apoptosis but instead promotes polyploidy and chromosomal instability across various cancer cell lines. This compound has been shown to increase levels of p53 and p21, suggesting an involvement in cell cycle regulation . The compound's ability to induce cellular senescence by inhibiting telomerase activity further highlights its unique mechanism compared to traditional chemotherapeutics .

In Vitro Studies

- Cell Viability: this compound demonstrated a significant reduction in cell viability in multiple cancer types, including acute leukemia models. The compound reduced autonomous clonal growth in a dose- and time-dependent manner, with statistical significance (p < 0.05) .

- Cytotoxic Effects: Studies showed that this compound induced apoptosis, as evidenced by increased cleavage of PARP1 (an apoptosis marker) and expression of γH2AX (a DNA damage marker) .

In Vivo Studies

- Tumor Growth Inhibition: In animal models, this compound effectively inhibited tumor growth without rapid induction of apoptosis, indicating a potential for prolonged therapeutic effects .

Data Tables

Case Studies

- Acute Leukemia Models:

- Solid Tumors:

Properties

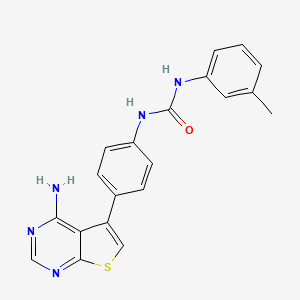

IUPAC Name |

1-[4-(4-aminothieno[2,3-d]pyrimidin-5-yl)phenyl]-3-(3-methylphenyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N5OS/c1-12-3-2-4-15(9-12)25-20(26)24-14-7-5-13(6-8-14)16-10-27-19-17(16)18(21)22-11-23-19/h2-11H,1H3,(H2,21,22,23)(H2,24,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZSUJUOJJJCWGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)NC2=CC=C(C=C2)C3=CSC4=NC=NC(=C34)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N5OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.